molecular formula C14H13NO3 B1391490 Ethyl 6-phenoxynicotinate CAS No. 773139-52-9

Ethyl 6-phenoxynicotinate

Cat. No.: B1391490
CAS No.: 773139-52-9
M. Wt: 243.26 g/mol
InChI Key: SIHZAJVQDVDJPG-UHFFFAOYSA-N
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Description

Ethyl 6-phenoxynicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is characterized by its white crystalline powder form and is soluble in organic solvents. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-phenoxynicotinate typically involves the esterification of 6-phenoxynicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-phenoxynicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, and substituted phenoxy compounds .

Scientific Research Applications

Ethyl 6-phenoxynicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 6-phenoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of nicotinic acid receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antioxidant pathways .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Phenyl nicotinate

Comparison: Ethyl 6-phenoxynicotinate is unique due to its phenoxy group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 6-phenoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHZAJVQDVDJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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